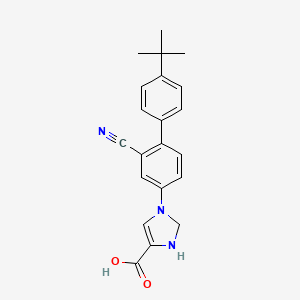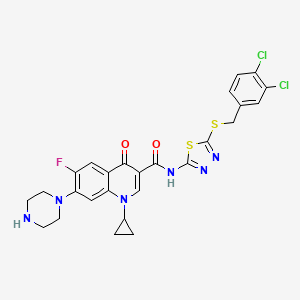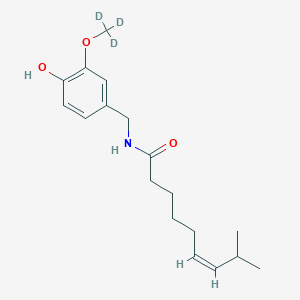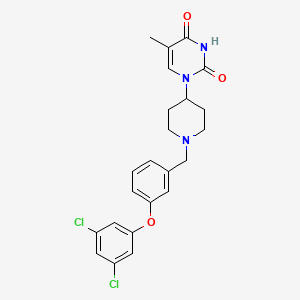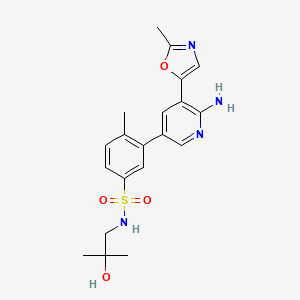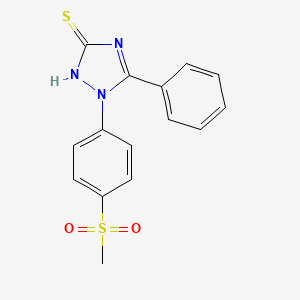
(Rac)-Arimoclomol-d10 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Arimoclomol-d10 (maleate) is a deuterated form of Arimoclomol, a pharmacological chaperone that has shown potential in treating various neurodegenerative diseases. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The maleate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Arimoclomol-d10 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the Arimoclomol molecule to form Arimoclomol-d10.
Racemization: Conversion of the enantiomerically pure Arimoclomol-d10 into a racemic mixture.
Salt Formation: Reaction of the racemic Arimoclomol-d10 with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (Rac)-Arimoclomol-d10 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled deuteration and racemization reactions.
Crystallization: To purify the final product and obtain the maleate salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Arimoclomol-d10 (maleate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(Rac)-Arimoclomol-d10 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate protein folding and reduce the aggregation of misfolded proteins.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
(Rac)-Arimoclomol-d10 (maleate) exerts its effects by acting as a pharmacological chaperone. It enhances the activity of heat shock proteins (HSPs), which assist in the proper folding of proteins and prevent the aggregation of misfolded proteins. The molecular targets include HSP70 and HSP90, which are involved in various cellular pathways related to protein homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arimoclomol: The non-deuterated form of the compound.
Clenbuterol: Another pharmacological chaperone with similar effects on HSPs.
Geldanamycin: An HSP90 inhibitor with different mechanisms of action.
Uniqueness
(Rac)-Arimoclomol-d10 (maleate) is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterpart.
Propriétés
Formule moléculaire |
C18H24ClN3O7 |
|---|---|
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2; |
Clé InChI |
OHUSJUJCPWMZKR-XFNNNHAGSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


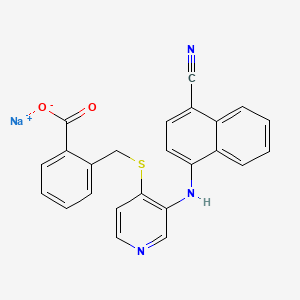
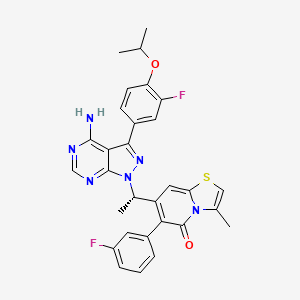

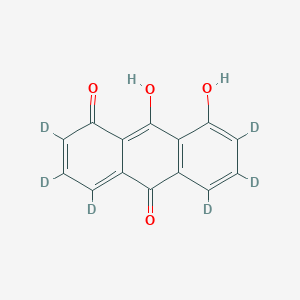
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
